molecular formula C7H4FN3O B8048804 7-fluoro-1H-1,2,3-benzotriazin-4-one

7-fluoro-1H-1,2,3-benzotriazin-4-one

Cat. No.: B8048804
M. Wt: 165.12 g/mol
InChI Key: YTCNVRVBGUGSDX-UHFFFAOYSA-N
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Description

7-Fluoro-1H-1,2,3-benzotriazin-4-one is a fluorinated derivative of the benzotriazinone heterocyclic scaffold. Benzotriazinones are characterized by a fused benzene and triazinone ring system, which confers unique electronic and steric properties. The introduction of a fluorine atom at the 7-position enhances metabolic stability and modulates electronic effects, making this compound a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

7-fluoro-1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O/c8-4-1-2-5-6(3-4)9-11-10-7(5)12/h1-3H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCNVRVBGUGSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NN=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NN=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-fluoro-1H-1,2,3-benzotriazin-4-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically, the synthesis involves a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. For instance, one common method might involve the reaction of intermediate compounds under controlled conditions to yield the final product .

Industrial Production Methods: In an industrial setting, the production of 7-fluoro-1H-1,2,3-benzotriazin-4-one is scaled up to meet demand. This involves optimizing the synthetic routes to ensure high yield and purity. Industrial production methods often include the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 7-fluoro-1H-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications and are often studied to understand the compound’s reactivity and stability .

Common Reagents and Conditions: The reactions involving 7-fluoro-1H-1,2,3-benzotriazin-4-one typically require specific reagents and conditions. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions could use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions .

Major Products Formed: The major products formed from the reactions of 7-fluoro-1H-1,2,3-benzotriazin-4-one depend on the type of reaction and the reagents used. For instance, oxidation reactions might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones .

Scientific Research Applications

7-fluoro-1H-1,2,3-benzotriazin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes or receptors. In medicine, 7-fluoro-1H-1,2,3-benzotriazin-4-one could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. In industry, the compound might be used in the production of materials, pharmaceuticals, or other chemical products .

Mechanism of Action

The mechanism of action of 7-fluoro-1H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-fluoro-1H-1,2,3-benzotriazin-4-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Structural and Substituent Analysis

  • 7-Fluoro-1H-1,2,3-benzotriazin-4-one: Features a fluorine atom at the 7-position.
  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one) : Contains a phosphoryloxy group at the 3-position. This substituent enhances its utility as a peptide coupling reagent due to its ability to activate carboxyl groups .
  • 6-(Benzylthio)-8-fluoro-1,3-diphenylbenzo[e][1,2,4]triazin-7(1H)-one (4b): A fluorinated benzotriazinone with benzylthio and phenyl substituents. The 8-fluoro group and bulky aromatic substituents influence solubility and crystallinity .

Physicochemical Properties

Key data from fluorinated benzotriazinones and analogs are summarized below:

Compound Name Substituents Melting Point (°C) Spectral Features (NMR/FTIR/MS) Applications
7-Fluoro-1H-1,2,3-benzotriazin-4-one (hypothetical) 7-Fluoro Not reported Predicted: ¹⁹F NMR δ ~-110 ppm Medicinal chemistry (theoretical)
DEPBT 3-Diethoxyphosphoryloxy Not reported ³¹P NMR δ ~10 ppm; IR (P=O) ~1250 cm⁻¹ Peptide coupling reagent
4b 8-Fluoro, benzylthio, diphenyl 215–217 ¹H NMR (aromatic δ 7.2–8.1); MS m/z 528 Cytotoxicity studies
6a 5-Fluoro, diphenyl, thiadiazolo 198–200 ¹⁹F NMR δ -112 ppm; IR (C=O) ~1700 cm⁻¹ Material science applications

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